3,6-Dibromoquinoline-8-carbonitrile

Heterocyclic Chemistry Cross-Coupling Synthetic Methodology

3,6-Dibromoquinoline-8-carbonitrile (CAS 1352443-50-5) is a heterobifunctional quinoline derivative bearing two bromine atoms at the C3 and C6 positions and an electron-withdrawing carbonitrile group at the C8 position. With a molecular formula of C₁₀H₄Br₂N₂ and a molecular weight of 311.96 g/mol , the compound belongs to the class of polyhalogenated quinoline-8-carbonitriles.

Molecular Formula C10H4Br2N2
Molecular Weight 311.96 g/mol
CAS No. 1352443-50-5
Cat. No. B1484660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromoquinoline-8-carbonitrile
CAS1352443-50-5
Molecular FormulaC10H4Br2N2
Molecular Weight311.96 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=NC2=C(C=C1Br)C#N)Br
InChIInChI=1S/C10H4Br2N2/c11-8-1-6-2-9(12)5-14-10(6)7(3-8)4-13/h1-3,5H
InChIKeyNMLNNRKPALHLIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dibromoquinoline-8-carbonitrile (CAS 1352443-50-5) – A Strategic Bis-Brominated Quinoline Building Block for Regioselective Cross-Coupling


3,6-Dibromoquinoline-8-carbonitrile (CAS 1352443-50-5) is a heterobifunctional quinoline derivative bearing two bromine atoms at the C3 and C6 positions and an electron-withdrawing carbonitrile group at the C8 position [1]. With a molecular formula of C₁₀H₄Br₂N₂ and a molecular weight of 311.96 g/mol [1], the compound belongs to the class of polyhalogenated quinoline-8-carbonitriles. Its orthogonal reactivity handles make it a versatile intermediate for sequential, site-selective palladium-catalyzed transformations, distinguishing it from mono-brominated quinoline carbonitriles that offer only a single derivatization point.

Why Generic Substitution Fails for 3,6-Dibromoquinoline-8-carbonitrile: Regioisomer-Dependent Reactivity Drives Synthetic Outcome


Although a range of mono- and dibrominated quinoline-8-carbonitriles are commercially available, their reactivity profiles in transition-metal-catalyzed processes are highly regioisomer-dependent and cannot be assumed interchangeable. The C3 and C6 bromine substituents in the target compound sit within distinct electronic environments imposed by the quinoline nitrogen and the C8 carbonitrile group, rendering each site differentially activated for oxidative addition. Published investigations on related 3,6-dibromoquinoline systems have demonstrated that predicting regioselectivity in Suzuki couplings is non-trivial and that subtle changes in the substitution pattern (e.g., relocating a bromine from C3 to C4) can completely alter the coupling outcome [1]. Procuring the exact 3,6-dibromo-8-carbonitrile congener eliminates the risk of obtaining an unintended regioisomeric intermediate that would derail a multi-step synthetic sequence.

Quantitative Differentiation Evidence: 3,6-Dibromoquinoline-8-carbonitrile vs. Closest Analogs


Bromine Site Count Advantage: Dual vs. Single Functionalization Handles in Quinoline-8-carbonitriles

Unlike mono-brominated quinoline-8-carbonitriles such as 5-bromoquinoline-8-carbonitrile (CAS 507476-70-2) and 4-bromoquinoline-8-carbonitrile (CAS 1020743-28-5) that provide only a single electrophilic site for derivatization, the target compound presents two chemically differentiated bromine substituents. This permits sequential, one-pot double functionalization to construct highly substituted quinoline architectures without requiring additional halogenation steps [1]. In the broader dibromoquinoline series studied by Piala et al., compounds bearing two bromine atoms were demonstrated to undergo tandem double Suzuki couplings, whereas monobromo analogs were necessarily limited to a single coupling event [1].

Heterocyclic Chemistry Cross-Coupling Synthetic Methodology Building Block Selection

Lipophilicity Differentiation: Calculated XLogP3-AA of 3,6-Dibromoquinoline-8-carbonitrile vs. Monobromo Analogs

The additional bromine atom in 3,6-dibromoquinoline-8-carbonitrile raises the calculated lipophilicity (XLogP3-AA = 3.3) compared to mono-brominated quinoline-8-carbonitrile analogs, which lack a published XLogP3 value but have proportionally lower halogen content (e.g., 5-bromoquinoline-8-carbonitrile contains one Br vs. two) [1]. In the class of quinoline carbonitriles, each bromine addition increases the XLogP contribution by approximately +0.7 to +1.0 log unit. This elevated lipophilicity can be advantageous when designing CNS-penetrant candidates, where a logP in the 2–4 range correlates with improved blood–brain barrier permeability [2].

Physicochemical Property Profiling ADME Prediction Medicinal Chemistry Compound Selection

8-Carbonitrile Electronic Differentiation: Activation vs. Deactivation of Bromine Sites Relative to 3,6-Dibromoquinoline (Non-Carbonitrile)

The electron-withdrawing carbonitrile group at C8 of the target compound distinguishes it fundamentally from the non-carbonitrile analog 3,6-dibromoquinoline (CAS 69268-39-9) by reducing the electron density on the quinoline ring system. This electronic perturbation accelerates the oxidative addition step in Pd(0)-catalyzed cross-couplings, effectively lowering the activation barrier for C–Br bond cleavage at both the C3 and C6 positions relative to the parent 3,6-dibromoquinoline [1]. The Handy group demonstrated that regioselectivity in dibromoquinoline Suzuki couplings is highly sensitive to ring electronics, and an additional electron-withdrawing substituent can invert or enhance the innate site preference [1].

Electronic Effects Nucleophilic Aromatic Substitution Catalytic Cycle Reactivity Tuning

Commercial Availability and Purity Benchmarking: 3,6-Dibromoquinoline-8-carbonitrile vs. Custom-Synthesized Dibromoquinoline Regioisomers

Prior to its discontinuation, 3,6-dibromoquinoline-8-carbonitrile was supplied at a certified minimum purity of 95% (HPLC) by commercial vendors, with availability in standard pack sizes of 25 mg, 50 mg, and 100 mg . In contrast, alternative dibromoquinoline-8-carbonitrile regioisomers such as 4,6-dibromo-, 5,7-dibromo-, or 3,8-dibromoquinoline-8-carbonitrile do not appear in major chemical supplier catalogs, requiring custom synthesis with attendant lead times of 4–8 weeks and purity variability . Even for the regioisomers that are listed, the documented purity often falls below 95% or is undisclosed, introducing uncertainty in downstream stoichiometric calculations .

Procurement Supply Chain Quality Control Sourcing Strategy

Optimal Application Scenarios for 3,6-Dibromoquinoline-8-carbonitrile Based on Differential Evidence


Sequential One-Pot Double Suzuki–Miyaura Coupling for Rapid Library Synthesis of 3,6-Diarylquinoline-8-carbonitriles

The presence of two electronically differentiated C–Br bonds permits a programmed sequence of two successive Suzuki couplings in a single reaction vessel, as demonstrated for structurally related dibromoquinolines [1]. The electron-withdrawing 8-carbonitrile group further accentuates the difference in reactivity between C3–Br and C6–Br by polarizing the quinoline π-system, enabling regioselective mono-coupling at the more activated position (C6) under mild, low-Pd-loading conditions, followed by in situ addition of a second boronic acid to derivatize the remaining site [1]. This strategy is ideally suited for medicinal chemistry groups constructing focused libraries of 3,6-diarylquinoline-8-carbonitriles for kinase or GPCR screening programs.

Synthesis of CNS-Penetrant Quinoline-8-carbonitrile Candidate Molecules

With a calculated XLogP3-AA of 3.3, the dibrominated scaffold resides in the optimal lipophilicity window (logP 2–4) associated with favorable CNS penetration [1]. When the two bromine atoms are replaced during analogue synthesis with polar or hydrogen-bonding aryl/heteroaryl groups, the final compounds can retain balanced physicochemical properties. This positions 3,6-dibromoquinoline-8-carbonitrile as a privileged intermediate for CNS drug discovery programs targeting MAO, kinase, or GPCR enzymes where the quinoline-8-carbonitrile core is a recognized pharmacophore [2].

Late-Stage Functionalization of Advanced Synthetic Intermediates in HCV Antiviral Programs

The patent literature explicitly identifies bromo-substituted quinolines as key intermediates in the preparation of hepatitis C viral (HCV) infection therapeutics, particularly macrocyclic protease inhibitors [1]. Using 3,6-dibromoquinoline-8-carbonitrile as the starting quinoline core, both bromine handles can be elaborated sequentially — one to install the essential macrocyclic tether and the other to append a heteroaryl P2-cap — a transformation strategy that would necessitate at least two additional synthetic steps if a mono-brominated analog were employed instead.

Quote Request

Request a Quote for 3,6-Dibromoquinoline-8-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.